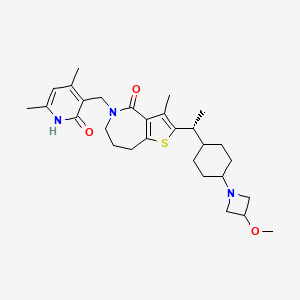

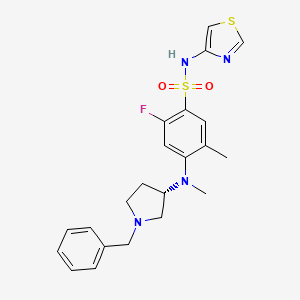

![molecular formula C34H36F3NO13 B11934418 2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-{[(2S,4S,5S,6S)-5-hydroxy-6-methyl-4-(trifluoroacetamido)oxan-2-yl]oxy}-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]ethyl pentanoate](/img/structure/B11934418.png)

2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-{[(2S,4S,5S,6S)-5-hydroxy-6-methyl-4-(trifluoroacetamido)oxan-2-yl]oxy}-7-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-2-yl]ethyl pentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Valrubicin is synthesized through a series of chemical reactions involving doxorubicin as the starting material. The synthesis involves the trifluoroacetylation of doxorubicin to produce N-trifluoroacetyladriamycin-14-valerate . The industrial production of valrubicin involves the use of high-density lipoprotein (rHDL) nanocarriers to enhance its solubility and functionality . The rHDL/AD-32 formulation is stable for six months when stored at 4°C or at –20°C, retaining 92% of the AD-32 in the nanoparticles .

Chemical Reactions Analysis

Valrubicin undergoes various chemical reactions, including:

Oxidation: Valrubicin can undergo oxidation reactions, which may lead to the formation of reactive oxygen species.

Reduction: The compound can be reduced under specific conditions, altering its chemical structure.

Substitution: Valrubicin can participate in substitution reactions, where functional groups are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Valrubicin has several scientific research applications, including:

Mechanism of Action

Valrubicin exerts its effects by penetrating into cells and intercalating into DNA. This inhibits the incorporation of nucleosides into nucleic acids, causing extensive chromosomal damage and arresting the cell cycle in the G2 phase . The compound affects a variety of inter-related biological functions, most of which involve nucleic acid metabolism .

Comparison with Similar Compounds

Valrubicin is similar to other anthracycline drugs, such as doxorubicin and daunorubicin. it has unique properties that make it particularly effective for intravesical administration. Unlike doxorubicin, valrubicin is less toxic to normal tissues and has a higher solubility when formulated with rHDL nanoparticles . This makes it a promising candidate for systemic use as a soluble nanoparticle formulation .

Similar compounds include:

Doxorubicin: An anthracycline used in various cancer treatments.

Daunorubicin: Another anthracycline used in the treatment of leukemia.

Epirubicin: A derivative of doxorubicin used in breast cancer treatment.

Valrubicin’s unique formulation and reduced toxicity make it a valuable addition to the arsenal of chemotherapeutic agents .

Properties

Molecular Formula |

C34H36F3NO13 |

|---|---|

Molecular Weight |

723.6 g/mol |

IUPAC Name |

[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-4-[(2S,4S,5S,6S)-5-hydroxy-6-methyl-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate |

InChI |

InChI=1S/C34H36F3NO13/c1-4-5-9-21(40)49-13-20(39)33(47)11-16-24(19(12-33)51-22-10-17(27(41)14(2)50-22)38-32(46)34(35,36)37)31(45)26-25(29(16)43)28(42)15-7-6-8-18(48-3)23(15)30(26)44/h6-8,14,17,19,22,27,41,43,45,47H,4-5,9-13H2,1-3H3,(H,38,46)/t14-,17-,19-,22+,27+,33-/m0/s1 |

InChI Key |

ZOCKGBMQLCSHFP-PIXAVGEUSA-N |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NC(=O)C(F)(F)F)O |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NC(=O)C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

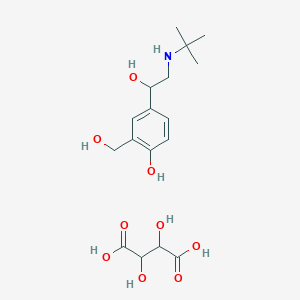

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B11934340.png)

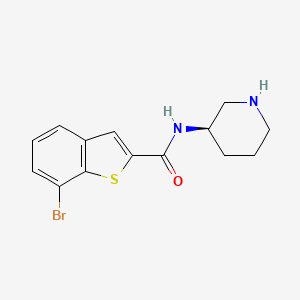

![7-(3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride](/img/structure/B11934364.png)

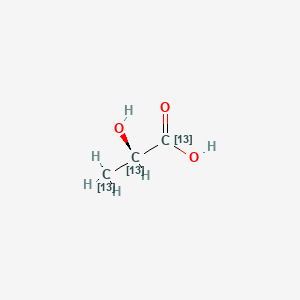

![(1S,12R,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/structure/B11934394.png)

![4-chloro-N-[2-(1-naphthalen-1-ylethylamino)cyclohexyl]benzamide](/img/structure/B11934410.png)

![N-cyclopropyl-4-[[4-[[(1R,2R)-2-(dimethylamino)cyclopentyl]amino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide](/img/structure/B11934413.png)

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B11934426.png)